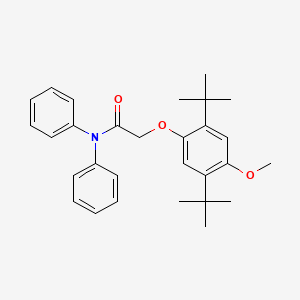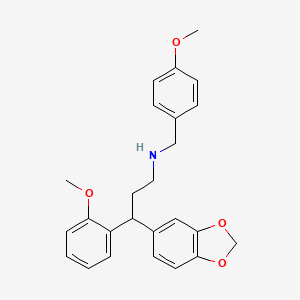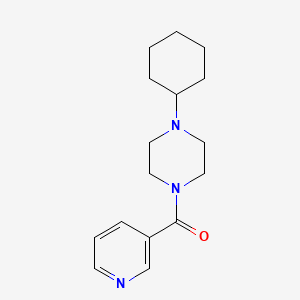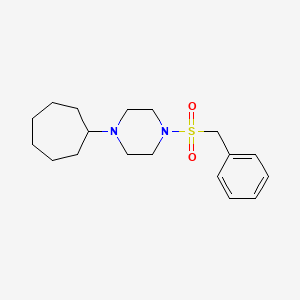![molecular formula C27H27Cl2N3O4 B12489305 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489305.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a benzyl group, and a dichloromethoxyphenyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the benzyl group. The final step involves the incorporation of the dichloromethoxyphenyl moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the compound’s structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products
Aplicaciones Científicas De Investigación
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a ligand for binding to specific proteins or receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence the compound’s binding affinity and specificity for certain molecular targets, potentially enhancing its biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C27H27Cl2N3O4 |
|---|---|
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H27Cl2N3O4/c1-35-25-21(28)14-20(15-22(25)29)26(33)30-23-16-19(27(34)36-2)8-9-24(23)32-12-10-31(11-13-32)17-18-6-4-3-5-7-18/h3-9,14-16H,10-13,17H2,1-2H3,(H,30,33) |
Clave InChI |
LJSKWWDMZFORJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclohexylamino)-3-{2,3-diphenylbenzo[G]indol-1-YL}propan-2-OL](/img/structure/B12489228.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489234.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B12489243.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12489247.png)
![[4-(3-methylphenyl)piperazin-1-yl][5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12489253.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}-2,2,3-trimethylcyclopentanecarboxylic acid](/img/structure/B12489262.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12489263.png)
![1-{2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489265.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12489276.png)



